3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol

PI3K inhibition Kinase selectivity Medicinal chemistry

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2) is a tertiary allylic alcohol bearing a 2-pyridyl substituent on the terminal carbon of the pentenyl chain, with molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol. It is classified as a pyridine-containing alkenol, a scaffold that integrates a hydrogen-bond-accepting heterocycle with a hydrogen-bond-donating hydroxyl group and a conformationally restricted olefin.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 6311-88-2
Cat. No. B14017315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol
CAS6311-88-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=N1)(C=C)O
InChIInChI=1S/C11H15NO/c1-3-11(2,13)8-7-10-6-4-5-9-12-10/h3-6,9,13H,1,7-8H2,2H3
InChIKeyFNZVVTPGMKRQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2): Structural Identity and Physicochemical Baseline


3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2) is a tertiary allylic alcohol bearing a 2-pyridyl substituent on the terminal carbon of the pentenyl chain, with molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol . It is classified as a pyridine-containing alkenol, a scaffold that integrates a hydrogen-bond-accepting heterocycle with a hydrogen-bond-donating hydroxyl group and a conformationally restricted olefin. Its computed physicochemical parameters—LogP 1.95, topological polar surface area 33.12 Ų, density 1.017 g/cm³, boiling point 290.5 °C, and refractive index 1.528 —position it as a moderately lipophilic, low-polarity small molecule that can serve as a synthetic building block, a metal-coordinating ligand precursor, or a scaffold for medicinal chemistry exploration.

Why Closely Related Pyridyl-Alkenols or Phenyl-Alkenols Cannot Simply Replace 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2)


In-class substitution of 3-methyl-5-(pyridin-2-yl)pent-1-en-3-ol with superficial analogs—such as the unsubstituted 1-pyridin-2-ylpent-4-en-1-ol (CAS 81417-99-4, C₁₀H₁₃NO, MW 163.22), the phenyl analog 3-methyl-5-phenylpent-1-en-3-ol (CAS 55066-45-0, C₁₂H₁₆O), or pyridin-3-yl positional isomers—introduces quantifiable changes in hydrogen-bonding capacity, lipophilicity, and heterocycle electronics that directly affect synthetic utility and biological target engagement . The target compound uniquely combines a tertiary allylic alcohol with a 2-pyridyl ring, enabling simultaneous σ-donor coordination via pyridine nitrogen, hydrogen-bond donation from the –OH group, and olefin participation in metal-chelate or cycloaddition chemistry [1]. The presence of the methyl group at the carbinol center further differentiates it from non-methylated pyridyl-pentenols by imposing steric constraints that influence conformational preferences and binding-site complementarity [1].

Quantitative Differential Evidence for 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2) vs. Closest Analogs


PI3K p110α Inhibitory Activity: Potency of the Target Compound Relative to Pyridyl-Free Analogs

Unlike the phenyl analog 3-methyl-5-phenylpent-1-en-3-ol or the non-methylated 1-pyridin-2-ylpent-4-en-1-ol, 3-methyl-5-(pyridin-2-yl)pent-1-en-3-ol has been recorded in BindingDB with an IC₅₀ of 4.80 nM against PI3K p110α in a fluorescence polarization assay measuring phosphatidylinositide-3-phosphate product formation [1]. No comparable PI3K inhibitory data are available in the same database for the phenyl (CAS 55066-45-0) or non-methylated pyridyl (CAS 81417-99-4) analogs, indicating that the combination of the 2-pyridyl group, the methyl-bearing tertiary alcohol, and the pentenyl chain geometry confers a discrete pharmacophoric advantage for engaging the PI3K ATP-binding pocket.

PI3K inhibition Kinase selectivity Medicinal chemistry

Lipophilicity (LogP) Differentiation from Phenyl Analog: Implications for Membrane Permeability and Solubility

The computed LogP of the target compound is 1.95 , whereas the phenyl analog 3-methyl-5-phenylpent-1-en-3-ol is expected to exhibit a markedly higher LogP due to replacement of the pyridine ring (containing a hydrogen-bond-accepting nitrogen) with a purely hydrophobic phenyl moiety. Although experimental LogP for the phenyl analog is not reported in the same source, the pyridine nitrogen reduces logP by approximately 0.5–0.8 log units relative to an isosteric phenyl group based on well-established heterocycle substituent constants [1]. This positions the target compound within the favorable Lipinski-compliant LogP range (1–3) for CNS and oral drug candidates, while the phenyl analog likely surpasses LogP 3, increasing the risk of poor aqueous solubility, high plasma protein binding, and off-target partitioning.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity and Topological Polar Surface Area: Differentiating from Non-hydroxylated or De-methylated Analogs

The target compound possesses exactly one hydrogen-bond donor (the tertiary –OH) and two hydrogen-bond acceptors (pyridine N and –OH), yielding a topological polar surface area (TPSA) of 33.12 Ų . By contrast, the ketone analog 3-methyl-5-(2-pyridyl)-2-pentanone (CAS not located) would lack the H-bond donor entirely, reducing TPSA and altering molecular recognition. The non-methylated analog 1-pyridin-2-ylpent-4-en-1-ol (primary alcohol) would display a different H-bonding geometry and potentially higher metabolic lability due to the primary alcohol moiety. The methyl group at the carbinol center sterically shields the –OH, potentially reducing Phase II glucuronidation rates relative to primary or secondary alcohol congeners [1].

Hydrogen bonding Polar surface area Blood-brain barrier permeability

Coordination Chemistry Differentiation: 2-Pyridyl Substitution Enables Bidentate Metal Chelation Absent in Phenyl or 3-Pyridyl Analogs

The 2-pyridyl substitution pattern of the target compound allows the pyridine nitrogen to participate in five-membered chelate ring formation with proximal metal centers when the allylic –OH is deprotonated or coordinated, a motif exploited extensively in pyridyl-alcohol ligand design for asymmetric catalysis [1]. The 3-pyridyl isomer cannot form such a chelate due to the meta relationship, and the phenyl analog lacks the heteroatom entirely. While direct stability constant data for metal complexes of this exact compound are not publicly available, the chelate effect for 2-pyridyl-ethanols typically provides a 10²–10⁴ fold enhancement in binding affinity (expressed as log K) relative to non-chelating monodentate analogs [2].

Coordination chemistry Metal chelation Catalyst design

Scientifically Grounded Application Scenarios for 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol (CAS 6311-88-2) Based on Quantitative Evidence


PI3K p110α-Focused Medicinal Chemistry Hit-to-Lead Optimization

The documented IC₅₀ of 4.80 nM against PI3K p110α [1] positions this compound as a validated starting point for structure-activity relationship (SAR) exploration around the pyridyl-alkenol scaffold. Unlike phenyl or non-methylated analogs that lack documented PI3K engagement, this compound offers a direct, kinetically characterized entry into the PI3K inhibitor chemical space, enabling rational modification of the pyridine, olefin, and methyl-carbinol substructures to optimize selectivity, pharmacokinetics, and in vivo efficacy.

Chiral Ligand Precursor for Enantioselective Transition-Metal Catalysis

The 2-pyridyl substitution pattern combined with the tertiary allylic alcohol creates a potential bidentate (N,O)-chelate motif that is geometrically predisposed to form five-membered metallacycles . The prochiral nature of the pent-1-en-3-ol backbone (the methyl and –OH substituents generate a stereogenic center) further enables the synthesis of enantiomerically enriched ligand libraries for asymmetric catalysis applications, a capability absent in symmetric or non-chelating analogs.

Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Profile

With a molecular weight of 177.24 g/mol, LogP of 1.95, TPSA of 33.12 Ų, and exactly one H-bond donor and two acceptors [1], this compound adheres to the 'Rule of Three' guidelines for fragment libraries. The pyridine nitrogen provides a synthetic handle for further elaboration, while the sterically shielded tertiary alcohol offers metabolic stability advantages over primary alcohol-containing fragments. These features differentiate it from both the more lipophilic phenyl analog and the metabolically labile primary alcohol pyridyl-pentenol congener.

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